molecular formula C25H28N2O12 B161364 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester CAS No. 139890-68-9

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester

Cat. No.: B161364
CAS No.: 139890-68-9
M. Wt: 548.5 g/mol
InChI Key: ZYOUCRHWAYJCPN-UHFFFAOYSA-N
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Description

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is a highly selective calcium chelating reagent. It is commonly used in biological and chemical research to monitor and regulate intracellular calcium levels. This compound is particularly valuable due to its ability to permeate cell membranes and subsequently release the active chelator within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester typically involves the esterification of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid with acetoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester primarily undergoes hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active chelator.

Common Reagents and Conditions:

    Hydrolysis: The hydrolysis of the ester groups is facilitated by intracellular esterases.

    Chelation: The active chelator then binds to calcium ions, forming a stable complex.

Major Products Formed: The major product formed from the hydrolysis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid, which is the active calcium chelator.

Scientific Research Applications

Calcium Signaling Studies

BAPTA-AM is extensively used in research to study calcium signaling pathways. By chelating calcium ions, it allows researchers to investigate the role of calcium in various cellular processes.

Case Study: Inhibition of Calcium-Mediated Processes

A study demonstrated that BAPTA-AM effectively inhibited calcium-dependent processes in neuronal cells, providing insights into synaptic plasticity and neurotransmitter release mechanisms .

Neuroprotection Research

BAPTA-AM has been shown to have neuroprotective effects in models of cerebral ischemia. Its ability to chelate intracellular calcium helps mitigate neuronal damage during ischemic events.

Case Study: Neuroprotection in Ischemia

In a rat model of cerebral ischemia, administration of BAPTA-AM resulted in reduced neuronal apoptosis and improved functional recovery post-injury . This highlights its potential for therapeutic applications in stroke and other neurodegenerative conditions.

Pharmacological Applications

BAPTA-AM serves as a tool for drug discovery by enabling the identification of compounds that modulate calcium signaling pathways. It can be used to screen for potential therapeutic agents targeting calcium-related disorders.

Case Study: Screening for Calcium Channel Modulators

Research utilizing BAPTA-AM in high-throughput screening assays has led to the identification of novel compounds that affect calcium channel activity, which may have implications for treating cardiovascular diseases .

Cellular Imaging Techniques

BAPTA-AM is also employed in fluorescence imaging techniques to visualize intracellular calcium dynamics in live cells. Its cell-permeable nature allows for real-time monitoring of calcium fluctuations.

Case Study: Real-Time Calcium Imaging

A study utilized BAPTA-AM in combination with fluorescence microscopy to observe calcium transients in astrocytes, providing valuable data on glial cell function and their role in neuroinflammation .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester involves its ability to permeate cell membranes and release the active chelator within the cell. Once inside the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, releasing 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid. This active chelator then binds to free calcium ions, forming a stable complex and effectively reducing the concentration of free calcium within the cell. This reduction in intracellular calcium levels can influence various calcium-dependent cellular processes and signaling pathways.

Comparison with Similar Compounds

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is unique due to its high selectivity for calcium ions and its ability to permeate cell membranes. Similar compounds include:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelator with lower selectivity for calcium compared to 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid.

    Ethyleneglycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Another calcium chelator with different selectivity and binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): A chelator with broader metal ion selectivity.

These compounds differ in their selectivity, binding affinity, and ability to permeate cell membranes, making 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester particularly valuable for specific applications requiring high calcium selectivity and intracellular activity.

Biological Activity

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester, commonly referred to as BAPTA-AM, is a cell-permeable chelator of calcium ions. This compound is widely utilized in biological research to study calcium signaling pathways due to its ability to bind calcium ions effectively. Understanding the biological activity of BAPTA-AM is crucial for its application in various experimental settings, particularly in neurobiology and cell biology.

  • Chemical Formula : C22H24N2O10
  • Molecular Weight : 476.44 g/mol
  • CAS Number : 85233-19-8
  • Solubility : Soluble in water
  • Melting Point : 177°C to 179°C

BAPTA-AM functions primarily as a calcium chelator. It binds free calcium ions in the cytosol, effectively reducing intracellular calcium concentrations. This action is pivotal in various cellular processes, including:

  • Signal Transduction : Calcium ions act as secondary messengers in numerous signaling pathways. By chelating calcium, BAPTA-AM can modulate these pathways.
  • Neurotransmitter Release : In neurons, calcium influx is critical for the release of neurotransmitters. BAPTA-AM can inhibit this release by lowering intracellular calcium levels.

Calcium Signaling Modulation

Studies have demonstrated that BAPTA-AM effectively inhibits calcium-dependent processes. For example, research indicated that BAPTA-AM could prevent the activation of calmodulin-dependent enzymes, which play essential roles in muscle contraction and neurotransmitter release.

Case Studies

  • Neuronal Studies :
    • In a study involving rat hippocampal neurons, application of BAPTA-AM resulted in a significant reduction in synaptic transmission due to decreased presynaptic calcium levels. This highlighted its role in modulating synaptic plasticity and memory formation.
  • Cardiac Function :
    • Research involving cardiac myocytes showed that BAPTA-AM could reduce calcium overload during ischemia-reperfusion injury, suggesting its potential therapeutic role in protecting cardiac tissue from damage.
  • Cancer Research :
    • In cancer cell lines, BAPTA-AM was shown to inhibit proliferation and induce apoptosis through the modulation of calcium signaling pathways involved in cell cycle regulation.

Summary of Biological Activity

Study Focus Findings
Neuronal TransmissionReduced synaptic transmission; inhibition of presynaptic calcium influx
Cardiac MyocytesDecreased calcium overload; potential protective effects during ischemia
Cancer Cell LinesInhibition of proliferation; induction of apoptosis via calcium signaling

Properties

IUPAC Name

2-[2-[2-[2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O12/c1-17(28)38-16-39-25(35)15-27(14-24(33)34)19-7-3-5-9-21(19)37-11-10-36-20-8-4-2-6-18(20)26(12-22(29)30)13-23(31)32/h2-9H,10-16H2,1H3,(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOUCRHWAYJCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161192
Record name 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139890-68-9
Record name 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139890689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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